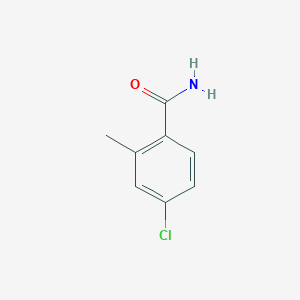

4-Chloro-2-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, including 4-Chloro-2-methylbenzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzamide can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .

Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-methylbenzamide can be studied using electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution . The study of these intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methylbenzamide can be analyzed using various techniques. For instance, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .

Applications De Recherche Scientifique

Antioxidant Properties

4-Chloro-2-methylbenzamide: exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants scavenge free radicals, reducing the risk of cellular damage and associated diseases. Researchers have investigated its potential as a natural antioxidant in food preservation and health supplements .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro studies have assessed its effectiveness against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could contribute to the development of novel antimicrobial agents .

Metal Chelation

Metal chelation refers to the binding of metal ions by organic molecules. 4-Chloro-2-methylbenzamide has demonstrated effective metal chelating activity. This property is relevant in fields such as environmental remediation, where chelators can help remove heavy metals from contaminated soil or water .

Industrial Applications

Amides, including benzamides, find applications in various industrial sectors. For instance:

Drug Discovery and Medicinal Chemistry

Benzamides have a rich history in medicinal chemistry. Researchers explore their potential as drug candidates for various conditions:

Natural Product Synthesis

Amides are prevalent in natural products and synthetic intermediates. Researchers use benzamides as building blocks for more complex molecules. Their versatility allows for the creation of diverse compounds with potential biological activities .

Safety And Hazards

Orientations Futures

The future directions in the study and application of 4-Chloro-2-methylbenzamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

Propriétés

IUPAC Name |

4-chloro-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVMBIZATLJJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylbenzamide | |

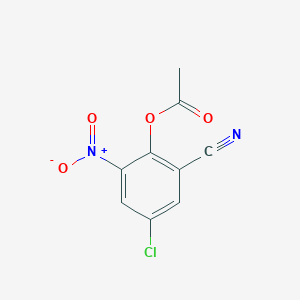

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

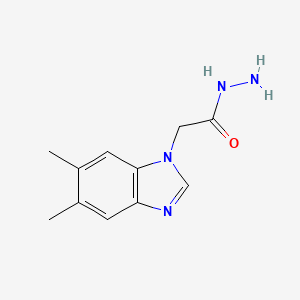

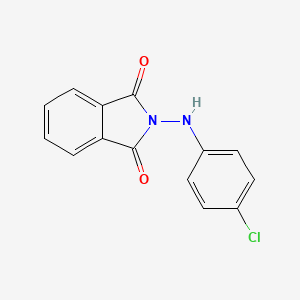

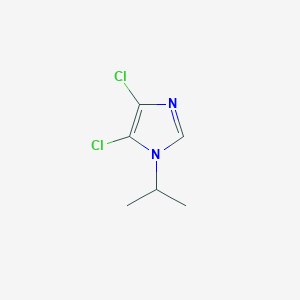

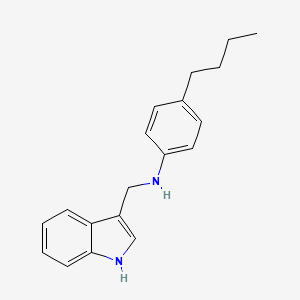

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)

![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)